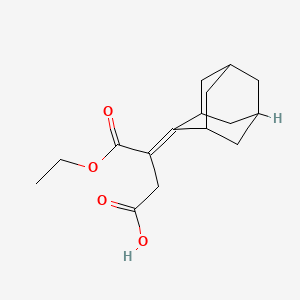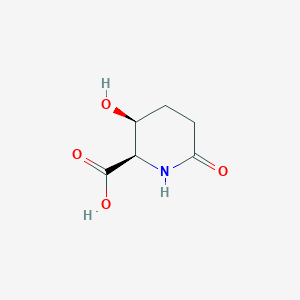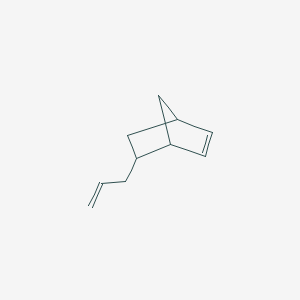
5-Allyl-2-norbornene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Allyl-2-norbornene is an organic compound with the molecular formula C10H14. It is a derivative of norbornene, featuring an allyl group attached to the norbornene ring. This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
5-Allyl-2-norbornene can be synthesized through the hydroallylation of norbornadiene with allyl formate in the presence of palladium(0) complexes. The reaction proceeds via two mechanisms: one where the carbon-carbon bond between norbornadiene and the allyl ligand forms before the cleavage of the formyl carbon-hydrogen bond and elimination of carbon dioxide, and another where the bond forms after these processes . The catalytically active complex in both mechanisms is palladium(allyl formate)(acetonitrile), and the rate-determining step is the formation of the carbon-norbornadiene-carbon allyl bond .
Analyse Des Réactions Chimiques
5-Allyl-2-norbornene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted norbornene derivatives.
Common reagents used in these reactions include palladium catalysts, hydrogen gas for reduction, and oxidizing agents like peroxides for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-Allyl-2-norbornene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Its derivatives are studied for potential biological activity and applications in drug development.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Allyl-2-norbornene involves its reactivity with various catalysts and reagents. The formation of the carbon-norbornadiene-carbon allyl bond is a key step in its synthesis and subsequent reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
5-Allyl-2-norbornene can be compared with other norbornene derivatives such as:
Norbornene: The parent compound, which lacks the allyl group.
5-Ethylidene-2-norbornene: Another derivative with an ethylidene group instead of an allyl group.
Norbornadiene: A diene form of norbornene with two double bonds.
The uniqueness of this compound lies in its allyl group, which imparts distinct reactivity and properties compared to other norbornene derivatives .
Propriétés
Numéro CAS |
31663-53-3 |
|---|---|
Formule moléculaire |
C10H14 |
Poids moléculaire |
134.22 g/mol |
Nom IUPAC |
5-prop-2-enylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H14/c1-2-3-9-6-8-4-5-10(9)7-8/h2,4-5,8-10H,1,3,6-7H2 |
Clé InChI |
UAKPCRIFCXQISY-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1CC2CC1C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


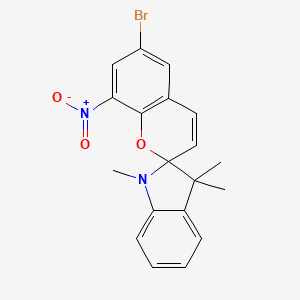
![5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid](/img/structure/B13834493.png)
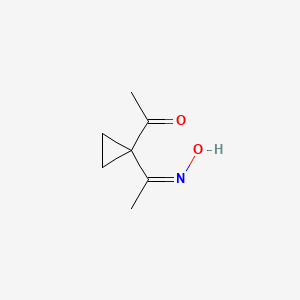
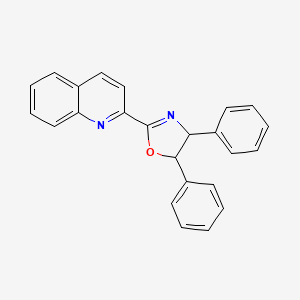

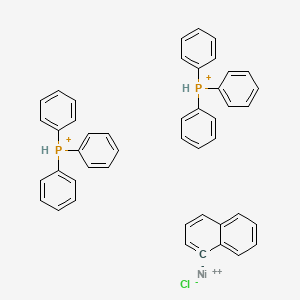
![[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium](/img/structure/B13834519.png)
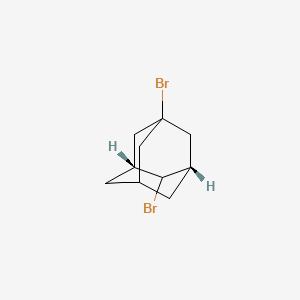
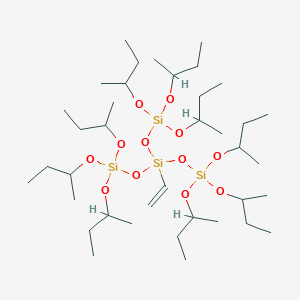
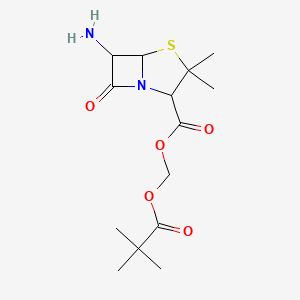
![4-[2-(Dipropylamino)ethyl]-3-diazooxindole](/img/structure/B13834548.png)
![ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]propanoate](/img/structure/B13834552.png)
